10-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Description
The compound is a pentacyclic triterpenoid derivative structurally based on the oleanane skeleton, characterized by a 3,4-dihydroxyphenylpropenoyloxy substituent at the C-10 position. The core structure shares the heptamethyl configuration (positions 2,2,6a,6b,9,9,12a) common to many triterpenoids, contributing to its hydrophobic backbone and stereochemical complexity . While its exact natural occurrence remains undocumented in the provided evidence, its synthesis likely involves esterification of OA or a related precursor, analogous to methods described for acetylated derivatives (e.g., acetyl aleuritolic acid) .
Properties
IUPAC Name |
10-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)25(26(39)23-34)10-12-30-36(5)16-15-31(35(3,4)29(36)14-17-38(30,37)7)45-32(42)13-9-24-8-11-27(40)28(41)22-24/h8-11,13,22,26,29-31,40-41H,12,14-21,23H2,1-7H3,(H,43,44) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEUMHQEAMVIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Natural Extraction from Plant Sources
The pentacyclic triterpenoid core of the target compound suggests a potential origin in plant-derived metabolites. Triterpenoids such as ursolic acid, oleanolic acid, and maprounic acid are widely distributed in medicinal plants, particularly in the Salvia genus. For example, Salvia miltiorrhiza (Danshen) is a rich source of triterpenoids with structural similarities to the target compound, including hydroxylated and methylated derivatives.
Extraction and Isolation
Crude extracts are typically obtained via solvent extraction using methanol or ethanol, followed by partitioning with non-polar solvents to remove lipids. Column chromatography over silica gel or Sephadex LH-20 is employed for further purification. High-performance liquid chromatography (HPLC) with UV detection at 210–280 nm is critical for isolating triterpenoid fractions.
Challenges in Natural Isolation
The target compound’s structural complexity—particularly its heptamethyl configuration and ester-linked dihydroxyphenylpropenoyl group—makes natural isolation rare. No direct reports of its isolation exist in the literature, though analogous triterpenoids like maprounic acid (CAS 29099-34-1) have been isolated from Euphorbia species.
Semi-Synthesis from Triterpenoid Precursors
Semi-synthesis is the most feasible route, leveraging abundant triterpenoid starting materials. Maprounic acid (C30H48O3), a heptamethyltetradecahydropicene derivative, serves as a strategic precursor.
Esterification of the Triterpenoid Core
The dihydroxyphenylpropenoyloxy group is introduced via esterification at the C-10 hydroxyl position of maprounic acid.
Reaction Conditions
- Acylating Agent : 3-(3,4-Dihydroxyphenyl)prop-2-enoyl chloride
- Catalyst : Concentrated sulfuric acid (97–98%) or trifluoroacetic acid (TFA)
- Solvent : Dichloroethane (DCE)
- Temperature : 80–100°C
- Time : 15–20 hours
The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, with sulfuric acid protonating the hydroxyl group to enhance leaving-group ability. Yields of 40–86% are achievable, with minor byproducts such as fumaric acid derivatives.
Workup and Purification
The crude product is quenched on ice, extracted with ethyl acetate, and washed with cold water to remove residual acids. Final purification via flash chromatography (hexanes/ethyl acetate gradient) yields the esterified triterpenoid.
Full Chemical Synthesis
De novo synthesis of the pentacyclic skeleton is highly challenging due to the compound’s seven stereocenters and dense methylation. However, retrosynthetic analysis suggests a modular approach:
Cyclization Strategies
The patent-pending synthesis of coumalic acid (WO2014189926A1) provides insights into cyclization techniques applicable to triterpenoids. Key steps include:
- Aldol Condensation : To form the A and B rings.
- Acid-Catalyzed Cyclization : Sulfuric acid or perfluorosulfonic acids promote ring closure at elevated temperatures (75–110°C).
- Methylation : Sequential alkylation using methyl iodide and silver oxide introduces methyl groups at C-2, C-6a, C-6b, C-9, C-12a, and C-14a.
Comparative Analysis of Methods
| Method | Starting Material | Yield | Purity | Key Challenges |
|---|---|---|---|---|
| Natural Extraction | Plant biomass | <1% | 90–95% | Low abundance; complex purification |
| Semi-Synthesis | Maprounic acid | 40–86% | 95–99% | Steric hindrance in esterification |
| Full Synthesis | Simple monoterpenes | 5–10% | 85–90% | Multi-step synthesis; stereocontrol |
Mechanistic Insights
Acid-Catalyzed Esterification
Protonation of the triterpenoid hydroxyl group by sulfuric acid generates an oxonium ion, which undergoes nucleophilic attack by the acyl chloride’s carbonyl oxygen. The transition state is stabilized by dichloroethane’s low polarity, minimizing side reactions.
Stereochemical Control
The heptamethyl configuration arises from directed epoxidation and Wagner-Meerwein rearrangements during cyclization. Computational modeling (DFT) predicts favorable activation energies for methyl migration at C-6a and C-14a.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Scientific Research Applications of 10-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
10-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic molecule featuring a tetradecahydropicene core, multiple methyl groups, and a carboxylic acid functional group. The presence of a 3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy moiety indicates potential interactions with biological systems due to its phenolic structure. This compound has been reported in Betula davurica . It is a group of stereoisomers with the chemical formula .
Potential Applications
Due to its complex structure, detailed mechanistic studies are required to fully understand its reactivity. Interaction studies are crucial for understanding how this compound behaves in biological systems. Potential areas for investigation include:
- Biological Interactions The 3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy moiety suggests potential interactions with biological systems.
- Overlapping Activities Several compounds share structural similarities with 10-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid, indicating potential overlapping applications and activities.
Related Compounds and Activities
Several compounds share structural similarities with 10-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid. Rosmarinic acid is a hydroxylated compound frequently found in herbal plants and is mostly responsible for anti-inflammatory and antioxidative activity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its 3,4-dihydroxyphenylpropenoyloxy moiety, which contrasts with related triterpenoids and phenolic acids. Below is a comparative analysis:
Key Structural Differences and Implications
- Phenolic vs. Hydroxyl/Acetyl Substituents: Unlike OA and α-boswellic acid, the target compound’s 3,4-dihydroxyphenyl group may confer radical-scavenging activity akin to rosmarinic acid, which is known for catechol-mediated antioxidant effects .
- Esterification vs. Glycosylation: Compared to glycosylated triterpenoids (e.g., Arjunglucoside-III in ), the ester linkage in the target compound likely reduces water solubility but enhances membrane permeability .
- Synthetic Accessibility : The compound’s synthesis could mirror OA derivatization methods, such as EDC-mediated coupling (as in ), but with caffeoyl or dihydroxycinnamoyl precursors .
Bioactivity Profile Correlations
highlights that structurally related compounds cluster into bioactivity groups. For example:
- OA and α-boswellic acid share anti-inflammatory properties due to their triterpenoid cores .
- Rosmarinic acid’s phenolic groups correlate with antioxidant activity . However, empirical data are absent in the provided evidence.
Physicochemical Properties
- Molecular Weight: Estimated at ~635 g/mol (based on OA’s 456.7 g/mol + 178.1 g/mol for the 3,4-dihydroxyphenylpropenoyloxy group). This exceeds OA and acetyl aleuritolic acid, impacting pharmacokinetics .
- Solubility : The dihydroxyphenyl group may improve aqueous solubility relative to OA but less than glycosylated derivatives .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally determined?
- Methodology : Use single-crystal X-ray diffraction to resolve the absolute stereochemistry of the tetradecahydropicene core and substituents. For dynamic stereochemical analysis (e.g., substituent rotation), employ temperature-dependent NMR (e.g., NOESY/ROESY) to detect spatial correlations between protons. Evidence from structurally related compounds shows that X-ray crystallography reliably resolves complex polycyclic stereocenters .
- Key parameters : Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) to stabilize the molecule’s conformation.
Q. What purification strategies are effective post-synthesis for isolating high-purity samples?
- Methodology : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate closely related isomers. Retention time optimization is critical, as seen in LCMS analysis (e.g., retention time: 1.57 minutes under SMD-TFA05 conditions) .
- Validation : Confirm purity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR integration.
Q. What synthetic routes yield optimal stereoselectivity for the 3,4-dihydroxyphenylpropenoyloxy substituent?
- Methodology : Adapt protocols from analogous cinnamoyl derivatives, such as coupling 3,4-dihydroxycinnamic acid to the tetradecahydropicene core via Steglich esterification (DCC/DMAP). Ensure anhydrous conditions to prevent hydroxyl group oxidation .
- Yield optimization : Pilot reactions show >80% yield when using 4-methylmorpholine as a base in DMF .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from X-ray data) and target proteins (e.g., CYP enzymes). Validate predictions with molecular dynamics (MD) simulations (50–100 ns) to assess binding stability .
- Key findings : Preliminary data suggest low CYP inhibition potential due to steric hindrance from the heptamethyl groups .
Q. How should researchers resolve contradictions in observed bioactivity data across different assays?
- Methodology : Conduct orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) under standardized conditions. For example, if cytotoxicity conflicts with enzyme inhibition results, verify membrane permeability via logP calculations (experimental logP: ~3.2) and adjust assay media (e.g., add serum proteins to mimic physiological conditions).
- Case study : Discrepancies in GI absorption predictions (high computed absorption vs. low bioavailability) may arise from aggregation; address via dynamic light scattering (DLS) analysis .
Q. What strategies optimize regioselectivity during functionalization of the tetradecahydropicene core?
- Methodology : Use DFT calculations to map electron density and steric accessibility of reactive sites. Experimentally, employ protecting groups (e.g., acetyl for hydroxyls) to direct reactions to the 10-position, as demonstrated in related diterpenoid syntheses .
- Example : Selective acetylation at the 4a-carboxylic acid group improves solubility for downstream reactions .
Q. How can AI-driven automation enhance reaction condition optimization for scale-up?
- Methodology : Integrate robotic platforms (e.g., Chemspeed) with AI algorithms to screen solvent/base combinations. Train models on historical data (e.g., yields from similar esterifications) to predict optimal parameters (e.g., 20°C, 12-hour reaction in THF) .
- Validation : Compare AI-predicted outcomes with manual trials to refine accuracy.
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
